1-(1-Phenylethyl)piperazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

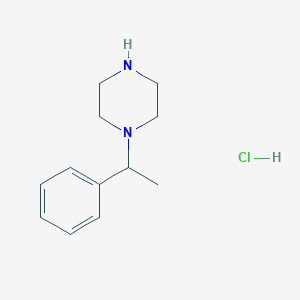

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1-phenylethyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;/h2-6,11,13H,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYLJCBDMLESJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(1-Phenylethyl)piperazine Hydrochloride

This guide provides a comprehensive technical overview of the synthesis of 1-(1-phenylethyl)piperazine hydrochloride, a key intermediate in the development of various active pharmaceutical ingredients.[1][2][3] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the synthetic pathways, reaction mechanisms, and experimental protocols.

Introduction

1-(1-Phenylethyl)piperazine and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4] These compounds often serve as crucial scaffolds in the design of novel therapeutic agents.[4] The hydrochloride salt form is frequently utilized to improve the compound's stability and solubility.[2] This guide will focus on the most prevalent and efficient synthetic route to 1-(1-phenylethyl)piperazine, followed by its conversion to the hydrochloride salt.

Core Synthesis Pathway: Reductive Amination

The most direct and widely employed method for the synthesis of 1-(1-phenylethyl)piperazine is the reductive amination of acetophenone with piperazine. This one-pot reaction combines a carbonyl compound (acetophenone) and an amine (piperazine) to form a C-N bond, a fundamental transformation in organic synthesis and pharmaceutical chemistry.

Mechanism and Rationale

Reductive amination proceeds in two key steps:

-

Imine/Enamine Formation: Acetophenone reacts with one of the secondary amine groups of piperazine to form an intermediate iminium ion. This reaction is typically acid-catalyzed to facilitate the dehydration of the initial carbinolamine adduct.

-

Reduction: The iminium ion is then reduced in situ to the corresponding amine, 1-(1-phenylethyl)piperazine.

The choice of a mild and selective reducing agent is crucial to prevent the reduction of the starting ketone before the imine/enamine is formed. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this transformation due to their chemoselectivity for the iminium ion over the ketone.

Visualizing the Pathway

Caption: Reductive amination pathway for 1-(1-phenylethyl)piperazine synthesis.

Alternative Synthetic Routes

While reductive amination is the most common approach, other methods for N-alkylation of piperazine exist, such as:

-

Direct Alkylation with 1-Phenylethyl Halide: This involves the reaction of piperazine with a 1-phenylethyl halide (e.g., bromide or chloride). However, this method is often plagued by issues of over-alkylation, leading to the formation of the 1,4-disubstituted piperazine byproduct. Controlling the stoichiometry and reaction conditions is critical to favor mono-alkylation.

-

N-Arylation followed by Reduction (Less Direct): In some instances, N-aryl piperazines can be synthesized and subsequently modified. However, for the synthesis of an N-alkyl derivative like 1-(1-phenylethyl)piperazine, this is a more circuitous and less efficient route.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of 1-(1-phenylethyl)piperazine and its subsequent conversion to the hydrochloride salt.

Protocol 1: Synthesis of 1-(1-Phenylethyl)piperazine via Reductive Amination

Materials:

-

Acetophenone

-

Piperazine (anhydrous)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of piperazine (4.0 equivalents) in 1,2-dichloroethane (0.2 M), add acetophenone (1.0 equivalent) and a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 30 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(1-phenylethyl)piperazine as an oil.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.

Protocol 2: Preparation of this compound

Materials:

-

1-(1-Phenylethyl)piperazine

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

-

Diethyl ether or Isopropanol

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the purified 1-(1-phenylethyl)piperazine (1.0 equivalent) in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.0-1.1 equivalents) in the same solvent dropwise with vigorous stirring.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material or impurities.

-

Dry the product under vacuum to obtain the final this compound salt.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 1-(1-Phenylethyl)piperazine | C₁₂H₁₈N₂ | 190.29 | Oil |

| 1-(1-Phenylethyl)piperazine HCl | C₁₂H₁₉ClN₂ | 226.75 | White Solid |

Troubleshooting and Optimization

-

Incomplete Reaction: If the reductive amination does not go to completion, consider increasing the reaction time or adding a slight excess of the reducing agent. Ensure the piperazine used is anhydrous, as water can interfere with the reaction.

-

Formation of Byproducts: The primary byproduct in the direct alkylation method is the 1,4-disubstituted piperazine. Using a large excess of piperazine in the reductive amination helps to minimize this.

-

Purification Challenges: If the crude product is difficult to purify by column chromatography, consider converting it to the hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process involving the reductive amination of acetophenone with piperazine, followed by salt formation with hydrochloric acid. This methodology is robust, scalable, and provides the target compound in good yield and purity. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important pharmaceutical intermediate.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(1-Phenylethyl)piperazine Hydrochloride

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 1-(1-Phenylethyl)piperazine Hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causality behind experimental choices and provides validated protocols for property determination. We will explore the compound's structural identity, solubility, acid-base characteristics, spectroscopic profile, and stability, offering both established data and field-proven methodologies for its characterization.

Chemical Identity and Molecular Structure

This compound is a piperazine derivative characterized by a phenylethyl group attached to one of the nitrogen atoms of the piperazine ring.[3] This structural arrangement, particularly the presence of a chiral center on the ethyl bridge and two basic nitrogen atoms, dictates its chemical behavior and interaction in biological and chemical systems. The hydrochloride salt form is typically utilized to enhance aqueous solubility and stability.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 69628-75-7 (Free Base) | [4] |

| Molecular Formula | C₁₂H₁₈N₂・HCl | [5] |

| Molecular Weight | 226.75 g/mol | [5] |

| Canonical SMILES | CC(C1=CC=CC=C1)N2CCNCC2.Cl |[4] |

Caption: Structure of this compound.

Core Physicochemical Properties: A Methodological Approach

Accurate determination of physicochemical properties is fundamental for formulation development, pharmacokinetic modeling, and ensuring batch-to-batch consistency. The following sections detail not only the known properties but also the standard methodologies for their validation.

Physical State and Appearance

1-(1-Phenylethyl)piperazine is typically a solid at room temperature. The hydrochloride salt is expected to be a white to off-white crystalline powder. Visual inspection for color, clarity (in solution), and form is the first-line quality control check.

Solubility Profile

Solubility dictates the bioavailability and formulation strategy of a drug substance. As a hydrochloride salt, the compound is designed for enhanced aqueous solubility compared to its free base.

-

Known Solubility: High solubility has been reported in Dimethyl Sulfoxide (DMSO) at concentrations up to 250 mg/mL, though this may require ultrasonication.[1][6]

-

Causality of Solvent Choice: DMSO is a powerful polar aprotic solvent ideal for creating concentrated stock solutions for in-vitro screening. For formulation, solubility in aqueous buffers (e.g., PBS), and co-solvents like ethanol and propylene glycol, is critical. The hydrochloride moiety protonates the piperazine nitrogen, creating a charged species that readily interacts with polar solvents like water.

This protocol determines the thermodynamic equilibrium solubility, a critical parameter for pre-formulation.

-

Preparation: Add an excess amount of 1-(1-Phenylethyl)piperazine HCl to a known volume of the test solvent (e.g., Water, PBS pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). The presence of undissolved solid must be confirmed.

-

Separation: Allow the suspension to settle. Withdraw a sample of the supernatant and clarify it by centrifugation (e.g., 15,000 rpm for 10 minutes) or filtration through a 0.22 µm filter compatible with the solvent.

-

Quantification: Dilute the clarified supernatant into the mobile phase of a validated HPLC method (see Section 3.4). Calculate the concentration against a standard curve of the compound.

-

Validation: The experiment should be run in triplicate. The continued presence of solid material before sampling validates that equilibrium saturation was achieved.

Acid-Base Properties (pKa)

The pKa values define the ionization state of the molecule at different pH levels, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. The piperazine ring contains two nitrogen atoms, resulting in two distinct pKa values.

-

Context from Parent Structure: Unsubstituted piperazine has two pKa values for its conjugate acids, approximately 9.73 and 5.35.[7]

-

Expertise & Causality: The attachment of the 1-phenylethyl group is expected to influence these values. The electron-donating nature of the alkyl group may slightly increase the basicity (raise the pKa) of the adjacent nitrogen (N1), while the steric bulk could also play a role. The pKa of the distal nitrogen (N4) should be less affected. Determining these values experimentally is essential.

This is the gold-standard method for pKa determination, offering high precision.

-

System Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0). Use a temperature-controlled vessel.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, degassed water to create a solution of known concentration (e.g., 0.01 M).

-

Titration: Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl) while recording the pH after each incremental addition. To determine both pKa values, a subsequent titration with a standardized base (e.g., 0.1 M NaOH) from the acidic endpoint is required.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The two equivalence points (inflection points) will be visible on the titration curve, from which the half-equivalence volumes can be determined.

-

Trustworthiness: The system is validated by titrating a known standard (e.g., potassium hydrogen phthalate) to ensure the accuracy of the titrant concentration and electrode response.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is required for unambiguous structural confirmation and purity assessment.

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. For 1-(1-Phenylethyl)piperazine HCl, the following signals are expected in a solvent like D₂O or DMSO-d₆.

-

¹H NMR:

-

Aromatic Protons: Multiplets between 7.2-7.5 ppm (phenyl ring).

-

Piperazine Protons: A complex series of multiplets between ~2.5-3.5 ppm. The protonation and chair conformation can lead to distinct axial and equatorial signals.

-

Methine Proton (-CH): A quartet adjacent to the methyl group and phenyl ring.

-

Methyl Protons (-CH₃): A doublet coupled to the methine proton.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the 125-145 ppm region.

-

Piperazine Carbons: Signals typically in the 40-55 ppm range.

-

Aliphatic Carbons: Signals for the methine (-CH) and methyl (-CH₃) carbons.

-

Infrared (FTIR) Spectroscopy

FTIR provides functional group information. Key expected absorption bands include:

-

~2400-2700 cm⁻¹: Broad band characteristic of the N-H stretch of a secondary amine salt (R₂NH₂⁺).

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2800-3000 cm⁻¹: Aliphatic C-H stretching (piperazine ring and ethyl group).

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching.

Mass Spectrometry (MS)

MS provides molecular weight and fragmentation data. Using electrospray ionization (ESI) in positive mode, the primary observed ion will be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₁₂H₁₈N₂ + H⁺ (expected m/z ≈ 191.15).

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically employed.

This protocol is a robust starting point for method development and routine quality control.

-

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for the phenyl group, allowing for good separation from more polar or nonpolar impurities.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving peak shape for basic compounds like piperazines.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C. Causality: Elevated temperature improves peak efficiency and reduces viscosity, ensuring reproducible retention times.

-

Detection: UV at 254 nm.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

-

System Suitability (Trustworthiness): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the retention time and peak area of the main peak must be ≤ 2.0%.

-

Analysis: Inject the sample and integrate all peaks. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks.

Stability and Storage

The stability of a compound ensures its integrity during storage and use.

-

Storage Recommendations: Supplier data sheets recommend long-term storage in solution at -80°C (up to 2 years) or -20°C (up to 1 year).[1][8] For the solid material, storage at room temperature is generally acceptable for shorter periods, provided it is in a well-sealed container protected from light and moisture.[6]

-

Chemical Insights: Phenyl piperazines have been shown to be less stable than benzyl piperazines, with degradation observed over extended periods, particularly at room temperature.[9] Therefore, for long-term archival, storing samples frozen (-20°C or below) is a prudent measure to ensure optimal integrity.[9] The hydrochloride salt form is generally more stable than the free base, which can be susceptible to oxidation and carboxylation via reaction with atmospheric CO₂.

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties make it a versatile building block in drug discovery. A thorough understanding of its solubility, pKa, and spectral characteristics, validated through the robust analytical protocols outlined in this guide, is essential for its effective application. Adherence to recommended storage conditions is critical for maintaining its purity and integrity over time. This guide provides the foundational knowledge and practical methodologies required for scientists to confidently utilize this compound in their research and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Artepal [artepal.org]

- 3. Buy 1-(1-Phenylethyl)piperazine | 69628-75-7 [smolecule.com]

- 4. 1-(1-Phenylethyl)piperazine | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. targetmol.cn [targetmol.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. uregina.ca [uregina.ca]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(1-Phenylethyl)piperazine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(1-Phenylethyl)piperazine hydrochloride (CAS Number: 436099-96-6), a versatile intermediate in the synthesis of pharmacologically active compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical properties, outlines robust methodologies for its synthesis and characterization, and explores its potential applications in modern therapeutics, particularly in the realms of neurological disorders and oncology.

Introduction and Physicochemical Properties

1-(1-Phenylethyl)piperazine is a disubstituted piperazine derivative featuring a phenylethyl moiety attached to one of the piperazine nitrogen atoms. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to various laboratory applications. The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and to serve as a linker to orient pharmacophoric groups for optimal target engagement.[1][2]

The core structure of 1-(1-Phenylethyl)piperazine presents a chiral center at the benzylic carbon, allowing for the existence of (R) and (S) enantiomers. This stereochemistry can be a critical determinant in the biological activity of downstream compounds, a key consideration for drug design and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 436099-96-6 | [3] |

| Molecular Formula | C₁₂H₁₉ClN₂ | [3] |

| Molecular Weight | 226.75 g/mol | [3] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [3] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [3] |

Synthesis and Purification

While specific peer-reviewed synthetic procedures for 1-(1-Phenylethyl)piperazine are not extensively published, its structure lends itself to common and reliable synthetic transformations in organic chemistry. A plausible and efficient route is the reductive amination of acetophenone with piperazine. This method offers good control over the formation of the desired mono-substituted product.

Proposed Synthesis Workflow: Reductive Amination

The following protocol is a representative method based on established chemical principles for reductive amination.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(1-Phenylethyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(1-Phenylethyl)piperazine hydrochloride is a synthetic compound featuring a piperazine core functionalized with a phenylethyl group. While specific pharmacological data for this particular molecule is limited in publicly available literature, its structural motifs are common in a wide range of neuroactive compounds. This technical guide synthesizes information from structurally related phenylethylpiperazine and arylpiperazine derivatives to propose a putative mechanism of action for this compound. It is hypothesized that this compound primarily interacts with monoamine systems, potentially exhibiting affinity for serotonin and dopamine receptors and/or transporters. This guide provides a comprehensive overview of the theoretical framework for its action and details the requisite experimental protocols to definitively elucidate its pharmacological profile.

Introduction and Molecular Structure

This compound is a member of the piperazine class of compounds, which are known for their diverse pharmacological activities, particularly within the central nervous system (CNS).[1] The core structure consists of a six-membered piperazine ring, with a 1-phenylethyl substituent at one of the nitrogen atoms. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental and potential therapeutic applications.

The molecular structure of 1-(1-Phenylethyl)piperazine suggests its potential to interact with various biological targets. The piperazine ring is a common scaffold in many approved drugs, and the phenylethyl moiety is a key feature of many endogenous neurotransmitters and psychoactive substances. Based on its structural similarity to other known psychoactive compounds, it is plausible that this compound modulates neurotransmitter activity, with potential interactions with the dopamine and serotonin systems.[1]

Putative Pharmacological Targets and Mechanism of Action

Due to the scarcity of direct binding and functional data for this compound, its mechanism of action is inferred from the established pharmacology of structurally analogous compounds. The primary hypothesis is that it functions as a modulator of dopaminergic and serotonergic signaling.

Interaction with the Dopaminergic System

The phenylethylamine backbone within the structure of 1-(1-Phenylethyl)piperazine is a core component of dopamine and other catecholamines. Numerous synthetic cathinones and other stimulants with a similar structural framework exhibit significant affinity for the dopamine transporter (DAT), acting as reuptake inhibitors or releasing agents. It has been suggested that 1-(1-Phenylethyl)piperazine may exhibit weak dopamine reuptake inhibition.[1]

-

Dopamine Transporter (DAT): Inhibition of DAT would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This is a common mechanism of action for many antidepressant and psychostimulant drugs.

-

Dopamine Receptors (D1-D5): Phenylpiperazine derivatives have been shown to possess affinity for various dopamine receptor subtypes, particularly D2 and D3 receptors.[2][3] The interaction can be agonistic, antagonistic, or partial agonistic, leading to a range of downstream signaling effects.

Interaction with the Serotonergic System

Arylpiperazine derivatives are well-known for their interactions with multiple serotonin (5-HT) receptor subtypes.[4][5] The phenyl group of 1-(1-Phenylethyl)piperazine can be considered a simplified aryl moiety, suggesting potential interactions with 5-HT receptors.

-

Serotonin Transporter (SERT): Similar to its potential action at DAT, 1-(1-Phenylethyl)piperazine may also interact with the serotonin transporter, potentially inhibiting the reuptake of serotonin and increasing its extracellular levels.[1]

-

Serotonin Receptors (5-HT1A, 5-HT2A/2C, etc.): Arylpiperazines often exhibit a complex pharmacology, acting as agonists at some 5-HT receptor subtypes (e.g., 5-HT1A) and antagonists at others (e.g., 5-HT2A/2C).[6] Such a mixed-activity profile can lead to nuanced effects on mood, cognition, and behavior.

Proposed Integrated Mechanism of Action

Based on the available information for related compounds, this compound is likely a multi-target ligand, simultaneously modulating both dopamine and serotonin pathways. The precise functional outcome (e.g., antidepressant, anxiolytic, or psychostimulant effects) would depend on its specific receptor and transporter affinity profile and its functional activity at each target. A hypothetical signaling pathway is depicted below.

References

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. innoprot.com [innoprot.com]

An In-Depth Technical Guide to 1-(1-Phenylethyl)piperazine Hydrochloride: Structural Analogs, Derivatives, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(1-phenylethyl)piperazine hydrochloride, a key chemical intermediate and a foundational scaffold for a diverse range of biologically active compounds.[1] We delve into its core chemical properties, established synthetic methodologies, and the structural modifications that give rise to its pharmacologically significant analogs and derivatives. The narrative emphasizes the causality behind experimental choices, linking chemical structure to biological function. Key sections are dedicated to the structure-activity relationships (SAR) of this class of compounds, their primary pharmacological targets, and potential therapeutic applications, particularly in the realm of neuroscience. Furthermore, this guide outlines robust analytical techniques for characterization and quantification. Detailed protocols, comparative data tables, and explanatory diagrams are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required to innovate within this chemical space.

Introduction to this compound

The piperazine ring is a "privileged structure" in medicinal chemistry, a versatile scaffold that appears in numerous approved drugs and clinical candidates.[2][3] Its two nitrogen atoms provide handles for chemical modification, influencing properties like solubility, bioavailability, and target affinity.[4] When combined with a phenylethyl moiety, as in 1-(1-phenylethyl)piperazine, the resulting structure serves as a cornerstone for compounds with significant effects on the central nervous system (CNS).[2][5]

Core Chemical Structure and Properties

1-(1-Phenylethyl)piperazine is characterized by a piperazine ring attached to a phenylethyl group at one of its nitrogen atoms.[5] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for research and formulation.

Table 1: Physicochemical Properties of 1-(1-Phenylethyl)piperazine and its Hydrochloride Salt

| Property | 1-(1-Phenylethyl)piperazine (Free Base) | 1-(1-Phenylethyl)piperazine HCl | Reference(s) |

| CAS Number | 69628-75-7 | Not specified, parent compound referenced | [5][6] |

| Molecular Formula | C₁₂H₁₈N₂ | C₁₂H₁₉ClN₂ | [1][5] |

| Molecular Weight | 190.28 g/mol | 226.75 g/mol | [1][5][6] |

| IUPAC Name | 1-(1-phenylethyl)piperazine | This compound | [6] |

| Appearance | White crystalline solid (typical) | Crystalline solid | [7] |

| Solubility | Soluble in organic solvents | Soluble in water | [5][7] |

Pharmacological Significance and Historical Context

The broader class of phenylpiperazine and benzylpiperazine derivatives has been extensively investigated for its psychoactive properties and therapeutic potential.[8] These compounds are known to interact with a variety of neurotransmitter systems, most notably serotonin (5-HT) and dopamine receptors.[5][9] This interaction underpins their potential application as antidepressants, anxiolytics, antipsychotics, and even as agents for treating neurodegenerative disorders.[3][5][10] The specific arrangement of the phenylethyl group in 1-(1-phenylethyl)piperazine provides a unique three-dimensional structure that influences its binding affinity and selectivity for various biological targets. Research has shown that even subtle changes, such as the chirality of the phenylethyl group (R vs. S enantiomers), can dramatically alter pharmacological activity.[11]

Synthetic Strategies and Methodologies

The synthesis of the 1-(1-phenylethyl)piperazine scaffold is typically achieved through nucleophilic substitution or reductive amination, allowing for flexibility in precursor selection and derivative synthesis.

General Synthesis of the 1-(1-Phenylethyl)piperazine Scaffold

A common and efficient method involves the direct N-alkylation of piperazine with a suitable phenylethyl halide. The use of an excess of piperazine can serve as both the reactant and the base to neutralize the hydrogen halide byproduct, though an external base is often preferred for better yield and control.

Experimental Protocol: N-Alkylation of Piperazine

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anhydrous piperazine (e.g., 5 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile under an inert atmosphere (e.g., Nitrogen).[12]

-

Reactant Addition: To the stirred solution, add (1-bromoethyl)benzene (1 equivalent) dropwise at room temperature. The dropwise addition helps to control any exothermic reaction.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

-

Work-up: After cooling to room temperature, filter the mixture to remove piperazine hydrobromide salt. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in dichloromethane and wash with a basic aqueous solution (e.g., 1M NaOH) to remove any remaining salts and unreacted piperazine. Separate the organic layer.[12]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by silica gel flash column chromatography to yield the pure 1-(1-phenylethyl)piperazine free base.[12]

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.

Diagram 1: General Synthetic Workflow

Caption: Synthetic workflow for 1-(1-phenylethyl)piperazine HCl.

Synthesis of Key Derivatives

The versatility of the piperazine scaffold allows for extensive derivatization.[4]

-

N4-Substitutions: The second nitrogen of the piperazine ring is a prime site for modification. It can be alkylated, acylated, or used in coupling reactions (e.g., Buchwald-Hartwig amination) to introduce a wide variety of functional groups, significantly altering the compound's pharmacological profile.[13]

-

Phenyl Ring Substitutions: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, which in turn affects receptor binding and pharmacokinetic properties.[14]

Structural Analogs, Derivatives, and Structure-Activity Relationships (SAR)

The biological activity of 1-(1-phenylethyl)piperazine derivatives is highly dependent on their specific chemical structure. SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.[11][14]

Modifications and their Impact

-

Phenyl Ring Substitutions: Hydroxylation of the phenyl ring, particularly at the meta-position, has been shown to be a key modification in analogs with potent analgesic activity.[11] These derivatives often show activity at opioid receptors.

-

Chirality: The stereochemistry at the benzylic carbon is a critical determinant of activity. For a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed significantly stronger analgesic activity than their R-(-) counterparts.[11] In some cases, the R-(-) enantiomers exhibited narcotic antagonist activity.[11]

-

Piperazine N4-Substituents: The nature of the substituent on the N4 nitrogen atom profoundly influences the compound's activity. For instance, bulky or lipophilic groups can enhance binding to certain receptors.[14]

Table 2: Comparison of Structural Analogs and Reported Activities

| Compound/Derivative Class | Key Structural Feature | Reported Biological Activity | Reference(s) |

| (S)-(+)-4-[2-(3-Hydroxyphenyl)-1-phenylethyl]piperazines | S-enantiomer, 3-hydroxyphenyl group | Potent narcotic agonist (analgesic) activity. | [11] |

| (R)-(-)-4-[2-(3-Hydroxyphenyl)-1-phenylethyl]piperazines | R-enantiomer, 3-hydroxyphenyl group | Narcotic antagonist activity. | [11] |

| N-Arylpiperazines | Aryl group on N1 (e.g., methoxyphenyl) | Anxiolytic and antidepressant-like effects, likely via 5-HT₁A receptors. | [10] |

| Phenothiazine-Piperazine Hybrids | Phenothiazine moiety linked via piperazine | Potent antibacterial, antifungal, and antitubercular activities. | [15][16] |

| Naphthylpiperazines | Naphthyl group instead of phenyl | Mixed serotonergic agent (agonist/antagonist at different 5-HT subtypes). | [17] |

Biological Activity and Mechanism of Action

Derivatives of the 1-(1-phenylethyl)piperazine core interact with multiple targets within the CNS, making them a rich source for neuropharmacological research.[2]

Primary Pharmacological Targets

-

Serotonin (5-HT) Receptors: Many phenylpiperazine derivatives are potent ligands for various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).[5][17] Their functional activity can range from agonism to antagonism, leading to effects like antidepressant and anxiolytic actions.[10]

-

Dopamine (DA) Receptors: Interaction with dopamine receptors and transporters is another common feature.[5] This can manifest as weak dopamine reuptake inhibition, suggesting potential utility in studying dopamine-related disorders.[5]

-

Other Targets: Depending on the specific substitutions, derivatives can also show affinity for adrenergic receptors, histamine receptors, and even possess antimicrobial or anticancer properties.[5][9][15]

Diagram 2: Postulated Mechanism of Action for Neuroactive Analogs

Caption: Interaction of derivatives with key CNS receptors.

Analytical and Bioanalytical Methods

Accurate identification and quantification of 1-(1-phenylethyl)piperazine and its derivatives are essential for quality control, pharmacokinetic studies, and toxicological screening.[7][18]

Spectroscopic and Chromatographic Techniques

A combination of chromatographic separation and mass spectrometric detection is the gold standard for analyzing these compounds, especially in complex biological matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable piperazine derivatives. It provides excellent separation of isomers and characteristic fragmentation patterns for structural elucidation.[18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with a Quadrupole Time-of-Flight (QTOF) detector, is highly suited for analyzing less volatile or thermally labile derivatives in biological fluids like plasma and tissue homogenates.[10] It offers high sensitivity and selectivity, crucial for pharmacokinetic and biodistribution studies.[10]

Experimental Protocol: Bioanalytical LC-QTOF/MS Method

-

Sample Preparation: Perform protein precipitation on plasma samples using a solvent like acetonitrile. For tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[10]

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution program. A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use full scan mode for identification and targeted MS/MS (tandem mass spectrometry) for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

-

Validation: Validate the method according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ).[10]

Table 3: Summary of Typical Analytical Parameters

| Parameter | Technique | Typical Conditions/Values | Reference(s) |

| Separation | GC-MS | Capillary column (e.g., DB-5ms), temperature programming. | [18][19] |

| LC-MS | C18 reverse-phase column, gradient elution. | [10] | |

| Detection | Mass Spectrometry | Electron Ionization (GC) or Electrospray Ionization (LC). | [10][18] |

| Quantification Range | LC-QTOF/MS | LLOQ often in the low ng/mL range (e.g., 10 ng/mL). | [10] |

| Linearity (r²) | LC-QTOF/MS | Typically > 0.99. | [10] |

Future Directions and Research Opportunities

The 1-(1-phenylethyl)piperazine scaffold remains a fertile ground for drug discovery. Future research will likely focus on:

-

Target Selectivity: Designing derivatives with high selectivity for specific receptor subtypes to minimize off-target effects and improve safety profiles.

-

Novel Therapeutic Areas: Exploring the potential of these compounds beyond CNS disorders, for example, as antimicrobial or anticancer agents, based on preliminary findings.[5][15]

-

Advanced Drug Delivery: Developing novel formulations or drug delivery systems to improve the pharmacokinetic properties and brain penetration of promising candidates.

The structural simplicity and synthetic tractability of 1-(1-phenylethyl)piperazine and its analogs ensure their continued relevance in the quest for novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Buy 1-(1-Phenylethyl)piperazine | 69628-75-7 [smolecule.com]

- 6. 1-(1-Phenylethyl)piperazine | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 13. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. hakon-art.com [hakon-art.com]

The Piperazine Scaffold: A Versatile Nucleus in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding, have cemented its role as a cornerstone in the design of a vast array of therapeutic agents.[3][4] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted piperazine compounds. Moving beyond a simple enumeration of effects, this document delves into the intricate structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies employed to elucidate these properties. By synthesizing data from seminal and contemporary research, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage the full potential of the piperazine nucleus in their scientific endeavors.

The Piperazine Moiety: A Privileged Structure in Medicinal Chemistry

The prevalence of the piperazine ring in numerous FDA-approved drugs is a testament to its remarkable versatility.[2][5] Its six-membered structure provides a synthetically tractable and conformationally adaptable framework.[6] The two nitrogen atoms within the ring are key to its utility, offering sites for substitution that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] These nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets, while also allowing for the attachment of various functional groups to fine-tune properties such as lipophilicity and metabolic stability.[3][4]

The piperazine core is a common feature in drugs targeting a wide range of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases.[7] Its ability to cross the blood-brain barrier has made it a particularly valuable scaffold for the development of antipsychotic and antidepressant medications.[6]

Anticancer Activity of Substituted Piperazine Compounds

The piperazine scaffold is a prominent feature in the design of numerous anticancer agents, where it often serves as a linker or a solubilizing group, enabling molecules to effectively target key proteins involved in cancer progression.[6][8]

Structure-Activity Relationships (SAR) in Anticancer Piperazines

Structure-activity relationship studies have revealed that specific substitutions on the piperazine ring are crucial for potent anticancer activity. For instance, the introduction of bulky aromatic groups, such as 4-fluorobenzyl and piperazine moieties, has been shown to be a critical anticancer functional group in some derivatives.[1] In a series of vindoline-piperazine conjugates, compounds with a [4-(trifluoromethyl)benzyl]piperazine and a 1-bis(4-fluorophenyl)methyl piperazine substituent demonstrated high potency against a wide range of cancer cell lines, including colon, CNS, melanoma, renal, and breast cancer cells.[9] Similarly, the incorporation of epoxide functionalities and halogen atoms can significantly enhance the cytotoxic activity of piperazine derivatives.[8]

Mechanisms of Action

A primary mechanism through which many piperazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[8][10] While the specific signaling cascades can vary, a common pathway involves the activation of intrinsic apoptotic pathways. This can be initiated by various cellular stressors induced by the compound, leading to the activation of caspase cascades and eventual cell death.

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. ijpsr.com [ijpsr.com]

An In-depth Technical Guide to 1-(1-Phenylethyl)piperazine Hydrochloride: A Literature Review and Historical Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring represents a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents. Its unique physicochemical properties have made it a focal point for the development of compounds targeting the central nervous system. This technical guide provides a comprehensive review of 1-(1-Phenylethyl)piperazine hydrochloride, a notable piperazine derivative. While primarily recognized as a crucial intermediate in the synthesis of more complex pharmacologically active molecules, this compound possesses its own intriguing, albeit less explored, biological profile. We will delve into the historical context of phenylethylpiperazine derivatives, detail its synthesis and characterization, explore its known and inferred pharmacological activities, and discuss its significance in the broader landscape of drug discovery.

Introduction: The Rise of Piperazine Scaffolds in Neuropharmacology

The history of piperazine in medicine is a journey of serendipitous discovery and targeted design. Initially introduced as a treatment for gout due to its ability to form soluble urates, its therapeutic potential expanded dramatically with the discovery of its anthelmintic properties. This early success paved the way for the exploration of a vast chemical space derived from this simple heterocycle. The introduction of aryl and other lipophilic substituents onto the piperazine ring led to the development of compounds with profound effects on the central nervous system, giving rise to important classes of antipsychotics, antidepressants, and anxiolytics.

The phenylethylpiperazine backbone, in particular, has been a recurring motif in the quest for novel neuropharmacological agents. The combination of the basic piperazine nitrogen, capable of forming salts and interacting with biological targets, and the lipophilic phenylethyl group, which can facilitate passage across the blood-brain barrier and engage with specific receptor pockets, has proven to be a fruitful strategy in drug design.

Historical Context and Development

While a definitive, detailed historical account of the initial synthesis and discovery of 1-(1-Phenylethyl)piperazine is not prominently documented in publicly available literature, its emergence can be situated within the broader timeline of research into piperazine derivatives for CNS applications. The mid-20th century saw a surge in the synthesis and evaluation of N-substituted piperazines. Early patents from this era describe various methods for preparing N-aryl and N-aralkyl piperazines, laying the groundwork for the synthesis of compounds like 1-(1-Phenylethyl)piperazine.[1]

The primary role of this compound in the scientific literature and commercial availability is that of a drug intermediate.[2][3] This signifies its importance as a foundational building block for the synthesis of more complex and often patented pharmaceutical agents. Its utility lies in the reactive secondary amine of the piperazine ring, which allows for the straightforward introduction of additional pharmacophoric elements.

Synthesis and Characterization

The synthesis of 1-(1-Phenylethyl)piperazine typically involves the nucleophilic substitution of a suitable phenylethyl electrophile by piperazine. A general and widely applicable one-pot, one-step procedure for the preparation of monosubstituted piperazine derivatives offers a streamlined approach.[4]

General Synthetic Workflow

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(1-Phenylethyl)piperazine HCl

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(1-Phenylethyl)piperazine hydrochloride (HCl). In the absence of a comprehensive, publicly available dataset for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the compound's spectral characteristics. By synthesizing data from closely related analogs and foundational spectroscopic theory, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification, structural elucidation, and quality assessment of 1-(1-Phenylethyl)piperazine HCl. Each section provides predicted data, a causal explanation for the spectral features, and validated experimental protocols for data acquisition.

Introduction

1-(1-Phenylethyl)piperazine is a derivative of piperazine, a ubiquitous heterocyclic scaffold in medicinal chemistry.[1] Its structural motif, featuring a chiral phenylethyl group, makes it a valuable building block in the synthesis of pharmacologically active agents.[1] The hydrochloride salt form is often preferred to enhance stability and aqueous solubility.

Accurate structural confirmation and purity assessment are critical in the development of any chemical entity. Spectroscopic techniques provide a powerful, non-destructive means to achieve this. This guide will detail the predicted spectroscopic signature of 1-(1-Phenylethyl)piperazine HCl, providing a benchmark for its analytical characterization.

Molecular Structure

The chemical structure of the 1-(1-Phenylethyl)piperazine free base and its protonated hydrochloride salt form are essential for interpreting its spectra.

Caption: Molecular structures of 1-(1-Phenylethyl)piperazine and its HCl salt.

Predicted ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount for elucidating the carbon-hydrogen framework of a molecule. The predicted spectrum of 1-(1-Phenylethyl)piperazine HCl in a solvent like DMSO-d₆ or D₂O will display distinct signals for the aromatic, methine, piperazine, and methyl protons.

Causality and Interpretation:

-

Aromatic Protons (H-Ar): The five protons on the phenyl ring are expected to appear in the range of 7.2-7.4 ppm. Due to their similar electronic environments, they will likely present as a complex multiplet.[2]

-

Methine Proton (H-a): The single proton on the benzylic carbon is significantly deshielded by the adjacent phenyl ring and nitrogen atom. It is expected to be a quartet due to coupling with the three methyl protons (n+1 rule). Its chemical shift will be around 3.5-4.0 ppm.

-

Piperazine Protons (H-c, H-d, H-e, H-f): In the HCl salt, the piperazine ring is protonated, likely at the N-4 position. This causes a downfield shift for all piperazine protons compared to the free base. The protons on carbons adjacent to the nitrogens will be the most deshielded. Due to the asymmetric substitution and chair conformation, the axial and equatorial protons are diastereotopic, leading to complex multiplets. We can predict two broad regions for these 8 protons, likely around 2.8-3.5 ppm.

-

Methyl Protons (H-b): The three protons of the methyl group will appear as a doublet due to coupling with the single methine proton. This signal is expected to be the most upfield, around 1.4-1.6 ppm.[2]

-

N-H Protons: The two protons on the protonated nitrogen (N-4) and the proton on the other nitrogen (if proton exchange is slow) will appear as broad signals, often in the 9-12 ppm range in DMSO-d₆, and will exchange with D₂O.

Predicted ¹H NMR Data Summary

| Label | Protons | Predicted δ (ppm) | Predicted Multiplicity | Integration |

| H-Ar | Phenyl | 7.2 - 7.4 | multiplet (m) | 5H |

| H-a | -CH (Ph)- | 3.5 - 4.0 | quartet (q) | 1H |

| H-c,d,e,f | Piperazine | 2.8 - 3.5 | multiplet (m) | 8H |

| H-b | -CH₃ | 1.4 - 1.6 | doublet (d) | 3H |

| N-H | NH₂⁺ | 9.0 - 12.0 | broad singlet (br s) | 2H |

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(1-Phenylethyl)piperazine HCl and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is required (for non-D₂O solvents).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to encompass all expected signals (e.g., 0-13 ppm).

-

Ensure a sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Calibrate the chemical shift axis to the residual solvent peak or TMS (0 ppm).

-

Integrate the signals to determine the relative ratio of protons.

-

Predicted ¹³C NMR Spectrum

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom will appear as a single line.

Causality and Interpretation:

-

Aromatic Carbons (C-Ar): The phenyl ring will show four distinct signals: one for the ipso-carbon (C-g, attached to the ethyl group), two for the ortho/meta carbons (C-h, C-i), and one for the para carbon (C-j). The ipso-carbon will be around 140-145 ppm, while the others will be in the typical aromatic region of 125-130 ppm.[3]

-

Methine Carbon (C-a): This benzylic carbon is attached to a nitrogen and a phenyl group, leading to a downfield shift, predicted to be in the 60-65 ppm range.

-

Piperazine Carbons (C-c, C-d): Due to the asymmetry, the four carbons of the piperazine ring are not equivalent. The two carbons adjacent to the substituted nitrogen (C-c) will have a different chemical shift from the two carbons adjacent to the protonated nitrogen (C-d), both expected in the 40-55 ppm range.[4]

-

Methyl Carbon (C-b): The methyl carbon will be the most shielded and appear at the highest field, around 18-22 ppm.

Predicted ¹³C NMR Data Summary

| Label | Carbon Atom | Predicted δ (ppm) |

| C-g | C-ipso | 140 - 145 |

| C-h,i,j | C-Aromatic | 125 - 130 |

| C-a | -C H(Ph)- | 60 - 65 |

| C-c | Piperazine (N1-side) | 50 - 55 |

| C-d | Piperazine (N4-side) | 40 - 45 |

| C-b | -CH₃ | 18 - 22 |

Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of the compound in ~0.7 mL of a deuterated solvent in an NMR tube.

-

Instrument Setup: Use the same locking and shimming procedure as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A much larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

-

-

Data Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and calibration).

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Causality and Interpretation:

-

N-H⁺ Stretch: The most characteristic feature for the hydrochloride salt will be a very broad and strong absorption band from approximately 2400 to 3000 cm⁻¹. This is due to the stretching vibration of the N-H bonds in the secondary ammonium ion (-NH₂⁺-), which is broadened by hydrogen bonding.[5][6]

-

C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretches from the piperazine ring, methine, and methyl groups will be observed as stronger bands just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).[7]

-

Aromatic C=C Bends: Overtones and combination bands for the aromatic ring typically appear as a series of weak absorptions in the 1650-2000 cm⁻¹ region. C=C stretching vibrations within the ring will show sharp, medium-intensity bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

C-H Bends: Aliphatic C-H bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups will be visible in the 1375-1470 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibrations for both the aliphatic amine and the aryl-alkyl amine will appear in the fingerprint region, typically between 1100 and 1250 cm⁻¹.[7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3030 | Medium-Weak | Aromatic C-H Stretch |

| 2980 - 2850 | Strong | Aliphatic C-H Stretch |

| 3000 - 2400 | Strong, Very Broad | N-H⁺ Stretch (Ammonium Salt) |

| ~1600, ~1475 | Medium, Sharp | Aromatic C=C Stretch |

| 1470 - 1375 | Medium | Aliphatic C-H Bend |

| 1250 - 1100 | Medium | C-N Stretch |

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 1-(1-Phenylethyl)piperazine HCl powder directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of molecular weight and structural features. For an HCl salt, using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is ideal.

Causality and Interpretation:

-

Molecular Ion: In ESI+ mode, the spectrum will show the protonated molecule of the free base, [M+H]⁺. Given the molecular weight of the free base is 190.28 g/mol , the primary ion observed will be at m/z 191.15 .[8]

-

Major Fragmentation Pathway: The most likely fragmentation pathway involves the cleavage of the C-N bond between the phenylethyl group and the piperazine ring. This is a benzylic cleavage, which is highly favored as it leads to a stable secondary benzylic carbocation or a related tropylium ion.[9][10]

-

Fragment 1 (m/z 105): Cleavage of the bond between the methine carbon and the piperazine nitrogen will yield the phenylethyl cation, [C₈H₉]⁺ , with an m/z of 105. This is expected to be a very prominent, if not the base, peak.[11]

-

Fragment 2 (m/z 86): The other part of the molecule would be the neutral piperazine ring. However, fragmentation within the piperazine ring itself can also occur. Cleavage of the piperazine ring can lead to characteristic fragments. A common fragment from a piperazine ring is the [C₄H₈N]⁺ ion at m/z 70 , resulting from the loss of an ethylenimine group.[10]

-

Caption: Predicted major fragmentation pathway for 1-(1-Phenylethyl)piperazine.

Predicted Mass Spectrometry Data

| m/z | Predicted Ion | Notes |

| 191.15 | [M+H]⁺ | Molecular ion of the free base |

| 105.07 | [C₈H₉]⁺ | Base peak due to stable phenylethyl cation |

| 70.07 | [C₄H₈N]⁺ | Characteristic fragment from piperazine ring |

Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) can be added to promote protonation.

-

Instrument Setup:

-

Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Operate in positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the source or inject it via an LC system.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion (m/z 191.15) and applying collision-induced dissociation (CID) to generate a fragment ion spectrum.[10]

-

-

Data Analysis: Identify the m/z values of the molecular ion and major fragments. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This guide provides a predictive but comprehensive spectroscopic framework for the analysis of 1-(1-Phenylethyl)piperazine HCl. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures, offer a reliable reference for researchers. The detailed protocols provide a validated methodology for obtaining high-quality experimental data. By comparing empirical results with the data presented herein, scientists can confidently confirm the structure and identity of this important chemical intermediate.

References

- 1. Buy 1-(1-Phenylethyl)piperazine | 69628-75-7 [smolecule.com]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine(110-85-0) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 1-(1-Phenylethyl)piperazine | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 11. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

The Piperazine Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its basicity, conformational flexibility, and synthetic tractability, have rendered it a "privileged scaffold" in drug discovery.[1][2][3] This technical guide provides an in-depth exploration of the diverse therapeutic targets of piperazine derivatives, offering a rationale-driven perspective on their mechanisms of action and the experimental methodologies employed to validate their therapeutic potential. We will delve into the major classes of molecular targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and other key proteins implicated in a wide array of pathologies, from central nervous system disorders to oncology and infectious diseases. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, providing not only a survey of the field but also actionable insights into the experimental design and validation of novel piperazine-based therapeutics.

The Piperazine Moiety: A Chameleon in Drug Design

The prevalence of the piperazine scaffold in a multitude of FDA-approved drugs is a testament to its remarkable versatility.[1][2][4] Its two nitrogen atoms provide opportune handles for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2][5] This adaptability enables the creation of vast chemical libraries with diverse biological activities, targeting a wide spectrum of diseases including cancer, neurological disorders, and microbial infections.[3][6][7]

The strategic incorporation of the piperazine ring can enhance a molecule's aqueous solubility, improve its oral bioavailability, and modulate its ADME (absorption, distribution, metabolism, and excretion) profile.[5] Furthermore, the piperazine core can act as a rigid linker between two pharmacophores or as a central scaffold from which pharmacophoric elements can be projected to interact with specific binding pockets on a target protein.[1]

G-Protein Coupled Receptors (GPCRs): A Major Playground for Piperazine Derivatives

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Piperazine derivatives have demonstrated remarkable success in modulating the activity of various GPCRs, particularly those involved in neurotransmission.

Serotonin (5-HT) and Dopamine (D₂) Receptors: Key Targets in CNS Disorders

Arylpiperazine derivatives are a well-established class of ligands for serotonin and dopamine receptors, forming the basis for many antipsychotic, antidepressant, and anxiolytic drugs.[8][9][10]

Mechanism of Action: Arylpiperazines typically act as agonists, partial agonists, or antagonists at these receptors. The aryl group often engages in π-π stacking interactions within the receptor's binding pocket, while the basic nitrogen of the piperazine ring forms a crucial salt bridge with an acidic residue, such as an aspartate, in the transmembrane domain of the receptor.[1] This interaction is fundamental for anchoring the ligand and initiating or blocking the downstream signaling cascade.

Signaling Pathway:

Caption: GPCR signaling cascade initiated by a piperazine derivative.

Experimental Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test piperazine derivative for the human 5-HT₁ₐ receptor.

Causality Behind Experimental Choices:

-

Cell Line: HEK293 (Human Embryonic Kidney 293) cells are a common choice for heterologous expression of GPCRs because they have low endogenous receptor expression, are easy to transfect and culture, and provide a robust and reproducible system for studying receptor-ligand interactions.[11][12][13] CHO (Chinese Hamster Ovary) cells are another suitable option, known for their stability in long-term culture and high protein expression levels.[3][6][14][15]

-

Radioligand: [³H]-8-OH-DPAT is a high-affinity and selective agonist for the 5-HT₁ₐ receptor, making it an excellent tool to probe the binding of other compounds.

-

Non-specific Binding: Serotonin (5-HT) is used at a high concentration to define non-specific binding, as it will saturate all 5-HT₁ₐ receptors, leaving only the binding of the radioligand to non-receptor components.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

-

Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of [³H]-8-OH-DPAT (e.g., 1 nM).

-

Add increasing concentrations of the test piperazine derivative.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of unlabeled serotonin (e.g., 10 µM).

-

Add the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Data: Binding Affinities of Piperazine Derivatives at Serotonin and Dopamine Receptors

| Compound Class | Target | Ki (nM) Range | Reference(s) |

| Arylpiperazines | 5-HT₁ₐ | 0.57 - 12.9 | [16][17][18][19][20][21] |

| Arylpiperazines | D₂ | 48 - 53 | [1][16] |

| Indole-based Piperazines | D₂ | 53 | [1] |

| Indole-based Piperazines | D₃ | 0.72 - 20 | [1][2] |

Ion Channels: Modulating Neuronal Excitability and Beyond

Piperazine derivatives have emerged as potent modulators of various ion channels, particularly voltage-gated calcium channels (VGCCs), which play critical roles in neurotransmission, muscle contraction, and other physiological processes.

Voltage-Gated Calcium Channels (VGCCs): Targets for Pain and Neurological Disorders

Several piperazine-containing compounds have been identified as blockers of T-type and N-type calcium channels, making them promising candidates for the treatment of neuropathic pain and epilepsy.[22][23][24]

Mechanism of Action: Piperazine derivatives can physically occlude the pore of the calcium channel or bind to allosteric sites to modulate its gating properties.[25] This inhibition of calcium influx leads to a reduction in neurotransmitter release from presynaptic terminals and a decrease in neuronal excitability.[25][26]

Signaling Pathway:

Caption: Inhibition of neurotransmitter release by a piperazine-based VGCC blocker.

Experimental Protocol: Cell-Based Functional Assay for Calcium Channel Blockade

This protocol describes a fluorescence-based assay to measure the inhibition of VGCCs by piperazine derivatives in a cellular context.

Causality Behind Experimental Choices:

-

Cell Line: HEK293 or CHO cells stably expressing the specific VGCC subtype of interest (e.g., Caᵥ3.2 for T-type channels) are used to isolate the activity of the target channel.

-

Calcium Indicator Dye: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free intracellular calcium. The increase in fluorescence intensity is directly proportional to the influx of calcium through the channels.

-